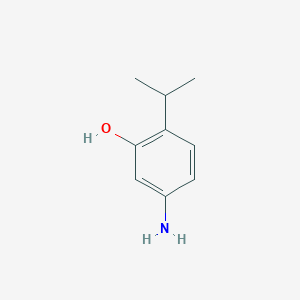

5-Amino-2-isopropylphenol

Descripción

Significance of Aminophenolic Architectures in Advanced Chemistry

Aminophenolic structures are foundational scaffolds in modern chemistry due to their inherent versatility. chemcess.com The presence of both an acidic hydroxyl group and a basic amino group on the same aromatic ring allows for a diverse range of chemical transformations, making them valuable precursors in multiple fields. chemcess.com

In coordination chemistry, aminophenols are employed to construct polydentate ligands capable of forming stable complexes with various metal ions. For instance, N₅O₂ aminophenol ligands are synthesized to create lanthanoid complexes with specific geometries that are of significant interest in the field of molecular magnetism. mdpi.com The ability to modify both the amine and phenol (B47542) moieties allows for fine-tuning the electronic and steric properties of the resulting metal complexes.

The field of materials science also heavily utilizes aminophenol derivatives. They serve as monomers for the synthesis of advanced polymers with desirable properties. Poly(o-aminophenol), for example, exhibits electrochemical properties that make it suitable for applications in solar cells and as a platform for chemical sensors. researchgate.net Furthermore, multifunctional aminophenol derivatives are integral to producing high-performance epoxy resins. Incorporating triglycidyl aminophenol compounds into epoxy blends leads to the formation of highly crosslinked networks, which significantly enhances thermal stability and mechanical properties.

Beyond materials, aminophenolic architectures are finding applications in chemical biology. Oxidative coupling strategies using o-aminophenols have been developed for the efficient and site-selective modification of proteins at their N-terminal residues, providing a powerful tool for creating bioconjugates. acs.org

Positional Isomerism and Its Influence on Research Trajectories within Isopropylphenol Derivatives

The substitution pattern on an aromatic ring profoundly impacts a molecule's properties, a principle clearly demonstrated by the isomers of isopropylphenol. The position of the isopropyl group relative to the hydroxyl group (ortho, meta, or para) dictates the compound's physical characteristics, reactivity, and conformational behavior. jocpr.comresearchgate.net

This positional isomerism has a significant influence on research and industrial applications. For instance, the synthesis of propofol (B549288) (2,6-diisopropylphenol) highlights how steric hindrance from the ortho-isopropyl groups influences the orientation of the hydroxyl group. researchgate.net In 2-isopropylphenol (B134262), the proximity of the ortho-isopropyl group to the hydroxyl group leads to distinct conformational isomers (cis and trans), with the trans conformer, where the methine C-H bond of the isopropyl group points toward the hydroxyl group, being energetically favored in solution. researchgate.net In contrast, for para-isopropylphenol, where the substituents are distant, such intramolecular interactions are absent, leading to different molecular behavior. researchgate.net

The electronic effects of the isomers also differ. The position of the alkyl group influences the acidity of the phenolic proton and the reactivity of the aromatic ring toward electrophilic substitution. These differences are critical in synthetic chemistry, where a specific isomer is often required as a starting material. Industrial processes are frequently optimized to maximize the yield of a desired isomer, such as 4-isopropylphenol, which is a key intermediate in the production of other chemicals.

| Property | 2-Isopropylphenol | 4-Isopropylphenol |

|---|---|---|

| Molecular Weight (g/mol) | 136.19 | 150.22 |

| Boiling Point (°C) | 212-213 | 212 |

| Melting Point (°C) | 12-16 | 59-61 |

| Density (g/mL at 25°C) | 1.012 | 0.983 |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Current Research Frontiers and Unexplored Domains Pertaining to 5-Amino-2-isopropylphenol

While dedicated studies on this compound are sparse, its structure suggests several promising avenues for future research. The true frontier for this compound lies in its application as a bespoke building block for creating novel functional molecules. Its unexplored potential can be inferred from the established chemistry of its parent classes, aminophenols and isopropylphenols.

Advanced Materials and Polymers: The unique substitution pattern of this compound—combining an ortho-isopropyl group and a meta-amino group—could be exploited to synthesize specialty polymers. The amino group provides a reactive site for polymerization or cross-linking, while the bulky isopropyl group could impart specific solubility, thermal, and mechanical characteristics to the resulting material. Research could focus on creating novel polyamides, polyimides, or epoxy resins with tailored properties.

Pharmaceutical Synthesis: Many bioactive molecules feature a substituted phenolic core. The structure of this compound provides multiple points for diversification to build libraries of novel compounds for drug discovery. For example, 2-isopropylphenol serves as a starting material in the synthesis of complex heterocyclic compounds. google.com The additional amino group on this compound offers a handle for introducing further complexity and functionality, potentially leading to new therapeutic agents.

Coordination Chemistry and Catalysis: The development of new ligands is crucial for advancing catalysis. This compound is an attractive candidate for designing novel ligands. The nitrogen and oxygen atoms can act as a bidentate chelate for metal ions, while the ortho-isopropyl group would create a specific steric pocket around the metal center. This could influence the selectivity and activity of catalysts designed for specific organic transformations.

Agrochemical Development: The structural similarity of this compound to biologically active phenols, such as thymol (B1683141) (2-isopropyl-5-methylphenol), suggests potential applications in agrochemicals. researchgate.netresearchgate.net Thymol and its isomers are known for their antimicrobial and insecticidal properties. researchgate.net Future research could investigate the biological activity of derivatives of this compound, exploring their potential as novel fungicides, herbicides, or pesticides.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCCNIHWUWYKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 5 Amino 2 Isopropylphenol

Established Synthetic Pathways to Aminoisopropylphenols

Traditional synthetic routes to aminoisopropylphenols typically involve a sequence of well-understood chemical transformations. These pathways are foundational in organic chemistry and provide reliable, albeit sometimes lengthy, methods for producing the target compound and its isomers.

A common and logical pathway to synthesize 5-Amino-2-isopropylphenol involves a three-step sequence starting from a readily available precursor, 3-nitrophenol. This approach ensures the correct final arrangement of the functional groups.

Alkylation: The first step is a Friedel-Crafts alkylation to introduce the isopropyl group onto the phenol (B47542) ring. Starting with 3-nitrophenol, the ring is activated by the hydroxyl group (-OH) and deactivated by the nitro group (-NO₂). The alkylation is directed by these existing substituents to yield 2-isopropyl-5-nitrophenol (B8596680).

Nitration: This step is central to positioning the eventual amino group. In this synthetic design, the nitration is performed on a precursor that allows for the correct regiochemistry. By starting with 3-nitrophenol, the nitro group is already in the desired 'meta' position relative to the hydroxyl group's final location.

Reduction: The final step is the reduction of the nitro group (-NO₂) on the 2-isopropyl-5-nitrophenol intermediate to the target amino group (-NH₂). This is a standard transformation with a variety of effective reagents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium, platinum, or nickel. acs.orgekb.egnih.govgoogle.comresearchgate.net For example, the catalytic hydrogenation of p-nitrophenol to p-aminophenol is a well-studied industrial process that can be adapted for this synthesis. acs.orgekb.eg Metal-free reduction methods have also been developed, offering alternatives that avoid heavy metal contamination. researchgate.net

A general representation of this synthetic sequence is outlined below:

The key to synthesizing the specific this compound isomer lies in controlling the regiochemistry of the electrophilic substitution reactions. The directing effects of the substituents on the aromatic ring are paramount.

In the proposed pathway starting from 3-nitrophenol, the hydroxyl group is a powerful activating ortho-, para-director, while the nitro group is a deactivating meta-director. During the Friedel-Crafts alkylation with an isopropylating agent, the incoming electrophile (isopropyl cation or its equivalent) is directed by both groups. The hydroxyl group strongly directs the substitution to the positions ortho (2- and 6-) and para (4-) to itself. The nitro group directs to the position meta (5-) to itself, which is the same as the 2- and 6- positions relative to the -OH group. The position at C2 is sterically less hindered than C6 and is activated by the -OH group, making the formation of 2-isopropyl-5-nitrophenol the favored outcome.

Attempting to synthesize this molecule by first creating 2-isopropylphenol (B134262) and then nitrating it would be problematic. In 2-isopropylphenol, both the hydroxyl and isopropyl groups are ortho-, para-directors. Nitration would therefore predominantly yield 4-nitro-2-isopropylphenol and 6-nitro-2-isopropylphenol, not the desired 5-nitro isomer. Thus, the choice of starting material and the order of reactions are critical for achieving the correct substitution pattern.

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry aims to improve upon traditional methods by increasing safety, efficiency, yield, and sustainability. Advanced strategies for aminophenol synthesis include the use of flow chemistry and novel catalytic systems.

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages for hazardous reactions like nitration. vapourtec.com Nitration reactions are typically highly exothermic and can pose a risk of thermal runaway in large-scale batch reactors. ewadirect.com Microreactors or other continuous-flow systems provide superior heat exchange and precise temperature control, mitigating these safety concerns. researchgate.netcorning.com

A multi-step flow synthesis involving nitration, reduction, diazotization, and hydrolysis has been demonstrated for the production of isopropyl phenols from cumene. acs.org This integrated approach, which combines multiple reaction steps into a single continuous sequence, showcases the power of flow chemistry to streamline complex syntheses. acs.org Such a system could be adapted for the production of this compound, allowing for a safer, more efficient, and automated manufacturing process compared to traditional batch methods. ewadirect.com

Table 1: Comparison of Batch vs. Flow Chemistry for Phenol Nitration

| Feature | Batch Processing | Flow Chemistry | Citation(s) |

| Safety | High risk of thermal runaway due to poor heat transfer in large volumes. | Excellent heat transfer and temperature control minimize risk. | vapourtec.comewadirect.com |

| Efficiency | Can be limited by mixing and heat transfer; often requires workup between steps. | Higher throughput, potential for telescoping reactions (multi-step sequences). | acs.org |

| Selectivity | Side reactions can occur due to localized "hot spots" and long reaction times. | Precise control over stoichiometry and residence time can improve selectivity. | vapourtec.com |

| Scalability | Scaling up can be challenging and dangerous. | Scaled up by running for longer times or "numbering-up" reactors. | ewadirect.com |

Catalysis plays a crucial role in optimizing the synthesis of aminophenols by offering alternative, more efficient reaction pathways.

Catalytic Amination: A more advanced and atom-economical approach involves the direct catalytic amination of phenols. Recent developments have shown that rhodium-based catalysts can facilitate the direct coupling of phenols with amines, producing anilines with water as the only byproduct. organic-chemistry.orgnih.govacs.org This method avoids the traditional nitration-reduction sequence altogether. The rhodium catalyst enables the difficult keto-enol tautomerization of the phenol, allowing for a dehydrative condensation with an amine. acs.orgresearchgate.net While this has been demonstrated for various phenols, its application to a substituted precursor like 2-isopropylphenol to directly yield this compound would represent a significant synthetic simplification.

Table 2: Selected Catalysts for Phenol Alkylation and Amination

| Reaction | Catalyst Type | Example Catalyst | Key Advantage | Citation(s) |

| Alkylation | Zeolite | ZSM-5, H-Beta | Shape selectivity, reusability, reduced waste. | rsc.orggoogle.com |

| Alkylation | Heteropolyacid/Clay | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | High activity and selectivity for specific isomers. | acs.org |

| Amination | Homogeneous Rhodium | [Cp*RhCl₂]₂ | Direct conversion of phenols to anilines, high atom economy. | organic-chemistry.orgacs.org |

| Amination | Supported Nickel | Ni on various supports | Reductive amination using a non-precious metal catalyst. | rsc.org |

Aminophenols are valuable as N,O-chelating ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. mdpi.comnih.gov The synthesis of these ligands is often a direct reaction between the aminophenol and a metal precursor. For example, aminophenolate ligands can react with trialkylaluminum (AlMe₃) via methane (B114726) elimination to form stable {ON}AlMe₂ complexes. academie-sciences.fr

The structural characteristics of the aminophenol, such as the steric bulk of substituents near the coordinating nitrogen and oxygen atoms, are crucial for determining the stability and reactivity of the resulting metal complexes. academie-sciences.fr The synthesis of specific aminophenol ligands like this compound is therefore of interest for creating metal complexes with tailored electronic and steric properties for applications in catalysis, such as the ring-opening polymerization of lactones. acs.org Schiff base condensation of aminophenols with aldehydes is another common method to create more complex, multidentate N,O-chelating ligands. mdpi.comresearchgate.net

Synthesis of Key Precursors and Functionalized Intermediates

The synthesis of this compound relies on the strategic construction of a substituted aromatic ring containing precisely positioned functional groups. This process involves the initial formation of an isopropylphenol scaffold, followed by the introduction of the amino group, typically via a nitro intermediate.

Formation of Substituted Isopropylphenols

The foundational step in synthesizing the target compound is the creation of an isopropyl-substituted phenol. This is generally achieved through the alkylation of phenol. A common industrial method is the Friedel-Crafts alkylation of phenol with an alkylating agent like isopropanol (B130326) or propene in the presence of an acid catalyst. Catalysts such as amorphous aluminosilicates or boron trifluoride are effective for this transformation. prepchem.com The reaction of phenol with isopropanol using a diethyl ether complex of boron trifluoride in a phosphoric acid diluent at temperatures between 70-90°C yields ortho-isopropyl phenol. prepchem.com However, typical acid-catalyzed electrophilic substitution on phenol often results in a mixture of ortho- and para-substituted isomers due to the directing effects of the hydroxyl group. nih.gov

To achieve the specific substitution pattern required for this compound, a key intermediate is a nitrated isopropylphenol. The synthesis of the final compound logically proceeds through an intermediate like 2-isopropyl-5-nitrophenol or 5-isopropyl-2-nitrophenol (B8468336). The formation of these precursors involves the nitration of an appropriate isopropylphenol.

For instance, the preparation of 5-isopropyl-2-nitrophenol can be accomplished by dissolving 3-isopropylphenol (B134271) in a solvent like methylene (B1212753) chloride, followed by the addition of sodium nitrate (B79036) and sulfuric acid, with a catalytic amount of sodium nitrite (B80452). chemicalbook.com This reaction introduces a nitro group onto the phenol ring. Similarly, 4-nitro-2-isopropylphenol can be synthesized by dissolving 2-isopropylphenol in water with sodium hydroxide, followed by acidification and subsequent nitration using methods like bromine in glacial acetic acid. google.com

Subsequent functionalization can also be used to create more complex precursors. For example, 4-bromo-2-isopropylphenol (B32581) can be synthesized from 2-isopropylphenol using N-bromosuccinimide (NBS) in the presence of methanesulfonic acid (MSA). google.com Further reaction of these halogenated nitrophenols can lead to a variety of derivatives. A patent describes the preparation of 6-bromo-4-nitro-2-isopropylphenol and 6-chloro-4-nitro-2-isopropylphenol, highlighting methods for creating highly substituted phenol intermediates. google.com

| Precursor | Reactants | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| Phenol | Isopropanol | Boron trifluoride diethyl ether complex | ortho-Isopropyl phenol | prepchem.com |

| 3-Isopropylphenol | Sodium nitrate, Sulfuric acid | Sodium nitrite (catalytic) | 5-Isopropyl-2-nitrophenol | chemicalbook.com |

| 2-Isopropylphenol | N-Bromosuccinimide (NBS) | Methanesulfonic acid (MSA) | 4-Bromo-2-isopropylphenol | google.com |

| 4-Nitro-2-isopropylphenol | Bromine | Glacial acetic acid, Sodium acetate | 6-Bromo-4-nitro-2-isopropylphenol | google.com |

Strategic Incorporation of Amino and Hydroxyl Groups onto Aromatic Cores

Directly introducing amino (–NH₂) and hydroxyl (–OH) groups onto an aromatic ring in a specific orientation is often challenging. chegg.com Therefore, indirect methods involving the transformation of other functional groups are typically employed. In the synthesis of this compound, the hydroxyl group is already present as part of the phenol starting material. The primary strategic challenge is the incorporation of the amino group at the desired position.

The reduction of the nitro group can be accomplished using a variety of methods:

Catalytic Hydrogenation : This method involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. msu.edu Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or novel nanocatalysts like cobalt-boron nitride (Co@BN) core-shell nanoparticles are highly effective for this transformation under mild conditions. rsc.orgrsc.orgresearchgate.net

Metal and Acid Reduction : A classic and robust method involves the use of a moderately active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). chegg.com For example, aniline (B41778) can be prepared by reducing nitrobenzene (B124822) with tin and HCl. chegg.com

Transfer Hydrogenation : This technique uses a hydrogen donor molecule instead of hydrogen gas. A combination of copper nanoparticles with a hydrogen source like ammonium (B1175870) formate (B1220265) in ethylene (B1197577) glycol has been shown to be a highly chemoselective system for reducing aromatic nitro compounds to their corresponding amines, tolerating a wide variety of other functional groups. acs.org

Electrocatalytic Reduction : A newer, mild, and chemoselective method utilizes electrochemical catalysis. For instance, the reduction of nitroaryl derivatives promoted by samarium salts in methanol (B129727) can be carried out at room temperature, yielding aminoarenes in high yields. researchgate.net

The synthesis of this compound would thus proceed from an intermediate like 2-isopropyl-5-nitrophenol. The reduction of this precursor, using one of the methods described above, would yield the final product.

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Metal/Acid Reduction | Sn, HCl | Classic, robust method for nitro group reduction. | chegg.com |

| Catalytic Hydrogenation | H₂, Pd/Ni catalyst | Used in flow synthesis for converting nitrocumene to cumidine. | researchgate.net |

| Nanocatalysis | Co@BN core-shell nanoparticles, NaBH₄ | High stability and magnetic recyclability of the catalyst. | rsc.orgrsc.org |

| Transfer Hydrogenation | Copper nanoparticles, Ammonium formate | Highly chemoselective, tolerates other reducible groups. | acs.org |

| Electrocatalysis | Samarium salts (catalyst), Methanol | Mild, room temperature conditions with high chemoselectivity. | researchgate.net |

Derivatization and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives of 5-Amino-2-isopropylphenol

The presence of two distinct functional groups on the aromatic ring of this compound allows for a wide range of chemical transformations. These include modifications at the amino group, the hydroxyl group, or both, leading to the generation of diverse libraries of compounds with potentially enhanced or novel biological activities.

The amino group of this compound is a primary site for derivatization to form amides and sulfonamides. These functional groups are prevalent in many clinically approved drugs due to their ability to form stable hydrogen bonds with biological targets.

Amide Synthesis: Amide derivatives can be readily synthesized by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. The reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the acylating agent. A base is often added to neutralize the acidic byproduct. For instance, the copper/ABNO-catalyzed aerobic oxidative coupling of alcohols and amines provides a modern approach to amide formation, which could be applicable here. nih.gov

Sulfonamide Synthesis: Sulfonamides are generally prepared by the reaction of an amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This reaction, known as the Hinsberg test, can be adapted for the synthesis of sulfonamide derivatives of this compound. A study on the structurally similar compound, carvacrol (B1668589) (5-isopropyl-2-methylphenol), demonstrated a three-step synthesis to obtain hydrazide-based sulfonamide derivatives, which exhibited antimicrobial and antioxidant activities. researchgate.net This suggests a viable synthetic pathway and potential biological activities for the corresponding derivatives of this compound.

Interactive Table: Synthetic Routes to Amide and Sulfonamide Derivatives

| Derivative Type | General Reaction | Reagents | Potential Biological Activity |

|---|---|---|---|

| Amide | Acylation of the amino group | Carboxylic acid, Acid chloride, Acid anhydride (B1165640) | Analgesic, Anti-inflammatory researchgate.net |

The phenolic hydroxyl group of this compound can be functionalized to form ethers and alkoxy-linked conjugates. This modification can significantly impact the compound's lipophilicity, membrane permeability, and metabolic stability.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the phenolic proton is more acidic than the protons of the amino group, allowing for selective deprotonation with a suitable base, followed by reaction with an alkyl halide to yield the corresponding ether. researchgate.net This reaction proceeds via an SN2 mechanism. wikipedia.org Various alkyl, aryl, or more complex moieties can be introduced at the hydroxyl position, creating a diverse range of alkoxy-linked conjugates. While direct synthesis examples for this compound are not prevalent in the literature, the general applicability of this reaction to phenols is well-established. organic-chemistry.org

Interactive Table: Synthesis of Ether Derivatives

| Reaction Name | Description | Key Reagents | Product Type |

|---|

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in condensation reactions with bifunctional reagents to form fused ring systems.

Benzoxazoles: 2-Aminophenols are key starting materials for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. rsc.org The most common method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative (e.g., acid chloride, aldehyde). mdpi.comnih.govacs.org This reaction typically proceeds via the formation of an intermediate amide or Schiff base, followed by intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring. Various catalysts, including Brønsted acids, metal catalysts, and ionic liquids, can be employed to facilitate this transformation. acs.orgnih.gov

Phenoxazines: Phenoxazine (B87303) derivatives can also be synthesized from 2-aminophenols. One common method involves the oxidative coupling of two molecules of a 2-aminophenol. rsc.orgmdpi.com Alternatively, reaction of a 2-aminophenol with a dihaloarene can also lead to the formation of the phenoxazine ring system. researchgate.net These compounds have applications in materials science and have shown a range of biological activities. researchgate.net

Interactive Table: Heterocyclic Systems Derived from 2-Aminophenols

| Heterocyclic System | General Synthetic Approach | Common Reagents |

|---|---|---|

| Benzoxazole | Condensation and cyclization rsc.org | Carboxylic acids, Aldehydes, Ketones mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. mdpi.com These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead structures, and minimizing the need for extensive experimental testing.

The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For derivatives of this compound, a wide range of descriptors can be calculated using computational chemistry software. researchgate.net

Commonly used molecular descriptors for QSAR studies of aromatic amines and phenols include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc. mdpi.com

Topological Descriptors: Describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall connectivity indices). mdpi.com

Geometrical Descriptors: Provide information about the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations and describe the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com

Physicochemical Descriptors: Lipophilicity (logP), acidity constant (pKa), molar refractivity, etc. jst.go.jp

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. This is often achieved using statistical methods like genetic algorithms or multiple linear regression to identify the descriptors that have the highest correlation with the observed biological activity. tandfonline.com

Interactive Table: Common Molecular Descriptors in QSAR

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Physicochemical | logP, pKa jst.go.jp | Hydrophobicity, Ionization state |

| Electronic | HOMO/LUMO energies, Dipole moment mdpi.com | Reactivity, Polarity |

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity or toxicity of the compounds. Various statistical and machine learning methods can be used to build these predictive models. nih.gov

For aromatic amines and phenols, QSAR models have been successfully developed to predict a range of biological endpoints, including:

Toxicity: Models have been created to predict the cytotoxicity of phenols to various cell lines and aquatic organisms. jst.go.jpnih.gov Key descriptors in these models often include logP and pKa, indicating that hydrophobicity and the degree of ionization are important factors in toxicity. jst.go.jp

Carcinogenicity: QSAR models for the carcinogenicity of aromatic amines have been developed, which can help in the early identification of potentially carcinogenic compounds. oup.comresearchgate.net

Mutagenicity: The mutagenic potential of aromatic amines has also been modeled using QSAR, with descriptors related to electronic properties often playing a significant role. tandfonline.com

Biological Activity: Predictive models can also be built for specific biological activities, such as enzyme inhibition or receptor binding, to guide the design of more potent compounds. technologynetworks.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its reliability and applicability for predicting the properties of new, untested compounds. tandfonline.com

Statistical Validation and Interpretation of QSAR Models

The robustness and predictive capacity of a Quantitative Structure-Activity Relationship (QSAR) model are determined through rigorous statistical validation. This process ensures that the developed model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. The validation of a QSAR model is typically categorized into internal and external validation.

Internal validation assesses the stability and predictive power of the model within the dataset used to create it (the training set). A widely used internal validation technique is the leave-one-out (LOO) cross-validation. In this method, a single compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the newly developed model. This process is repeated until every compound in the training set has been left out and predicted once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (Q²).

External validation, on the other hand, evaluates the model's ability to predict the activity of an independent set of compounds that were not used in the model's development (the test set). This is considered the most stringent test of a model's predictive power.

In a notable QSAR study on a series of 33 phenolic antioxidant derivatives, several models were developed and subjected to both internal and external validation to ascertain their statistical significance and predictive capability. nih.gov The dataset was divided into a training set of 26 compounds and a test set of 7 compounds.

The statistical quality of the generated QSAR models was assessed using several parameters: the coefficient of determination (R²), the adjusted R² (R²ₐ), and the standard error of the estimate (s). nih.gov A high R² value indicates a good correlation between the experimental and predicted activities for the training set. However, a high R² does not necessarily mean a high predictive ability. Therefore, the cross-validated Q² is a crucial metric for internal validation. For a QSAR model to be considered robust, a Q² value greater than 0.5 is generally required.

The external predictive power of the models was evaluated by predicting the antioxidant activity of the 7 compounds in the test set. The predictive correlation coefficient (R²_pred) is a key metric for external validation, and a value greater than 0.6 is typically considered acceptable.

The following data tables summarize the statistical validation parameters for the QSAR models developed for the phenolic antioxidant derivatives. nih.gov

Table 1: Internal Validation Statistics for the QSAR Models

| Model | R² | R²ₐ | Q² (LOO) | s |

|---|---|---|---|---|

| Model 1 | 0.852 | 0.824 | 0.765 | 0.231 |

This table is interactive. You can sort the columns by clicking on the headers.

The data in Table 1 demonstrates that both models possess good internal consistency and predictive ability, as indicated by the high Q² values (0.765 and 0.721, respectively), which are well above the acceptable threshold of 0.5.

Table 2: External Validation Statistics for the QSAR Models

| Model | R²_pred |

|---|---|

| Model 1 | 0.813 |

This table is interactive. You can sort the columns by clicking on the headers.

The external validation results presented in Table 2 further confirm the predictive power of the developed models. Both models show high R²_pred values (0.813 and 0.789), exceeding the acceptable limit of 0.6. This indicates that the models can reliably predict the antioxidant activity of new phenolic compounds that fall within their applicability domain.

Interpretation of the QSAR Models

The interpretation of the descriptors included in the QSAR models provides valuable insights into the structural features that influence the antioxidant activity of these phenolic compounds. The models developed in the study highlighted the importance of several key descriptors:

Topological Descriptors: These descriptors relate to the connectivity of atoms in the molecule and were found to be significant in determining antioxidant activity.

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were identified as crucial. A higher HOMO energy generally correlates with better antioxidant activity, as it indicates a greater ability to donate electrons to neutralize free radicals.

Spatial Descriptors: The three-dimensional arrangement of atoms and functional groups also played a role in the observed activity.

The QSAR models suggested that the presence of electron-donating groups on the phenolic ring enhances antioxidant activity. Conversely, the presence of bulky substituents that hinder the approach of the radical to the phenolic hydroxyl group was found to be detrimental to the activity. These interpretations, derived from the statistical validation of the QSAR models, provide a rational basis for the design of novel and more potent antioxidant compounds based on the phenolic scaffold.

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

Geometric Optimization and Conformational Analysis

No specific data found for 5-Amino-2-isopropylphenol.

Vibrational Frequency Determination and Spectral Assignment

No specific data found for this compound.

Thermochemical Parameter Prediction (Heat Capacity, Entropy, Enthalpy)

No specific data found for this compound.

Electronic Structure and Reactivity Analyses

Frontier Molecular Orbital (FMO) Characterization

No specific data found for this compound.

Electrostatic Potential (ESP) Mapping

No specific data found for this compound.

Mulliken Population and Natural Bond Orbital (NBO) Analyses

Theoretical investigations into the electronic structure of this compound provide profound insights into its reactivity and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two key computational methods employed to elucidate the charge distribution and bonding characteristics within the molecule.

Mulliken population analysis partitions the total electron density among the constituent atoms, offering a straightforward method for estimating atomic charges. These charges are calculated based on the coefficients of the basis functions in the molecular orbitals. While sensitive to the choice of basis set, this analysis provides a valuable qualitative understanding of the electrostatic potential of the molecule, highlighting electrophilic and nucleophilic sites. For this compound, this analysis would reveal the partial positive and negative charges on each atom, indicating how the electron-donating amino and hydroxyl groups, along with the alkyl isopropyl group, influence the charge distribution across the aromatic ring.

Natural Bond Orbital (NBO) analysis offers a more chemically intuitive picture of bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. This method provides a detailed description of the electron density in terms of localized bonds and lone pairs, as well as the delocalization of electron density through hyperconjugative interactions. For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the sigma (σ) and pi (π) bonds. Furthermore, it would elucidate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding the molecule's stability and reactivity. The stabilization energies associated with these interactions, particularly those involving the lone pairs on the nitrogen and oxygen atoms and the π-system of the benzene (B151609) ring, would be quantified.

Table 1: Illustrative Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| C1 (with OH) | Data not available in published literature |

| C2 (with Isopropyl) | Data not available in published literature |

| C3 | Data not available in published literature |

| C4 | Data not available in published literature |

| C5 (with NH2) | Data not available in published literature |

| C6 | Data not available in published literature |

| O (of OH) | Data not available in published literature |

| N (of NH2) | Data not available in published literature |

| H (of OH) | Data not available in published literature |

| H (of NH2) | Data not available in published literature |

| C (Isopropyl CH) | Data not available in published literature |

| C (Isopropyl CH3) | Data not available in published literature |

Table 2: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C4-C5) | Data not available in published literature |

| LP (O) | σ* (C1-C6) | Data not available in published literature |

| π (C3-C4) | π* (C5-C6) | Data not available in published literature |

| σ (C-H) | π* (C-C) | Data not available in published literature |

| E(2) represents the stabilization energy due to hyperconjugative interactions. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of this compound in various environments.

For a flexible molecule like this compound, which has rotatable bonds in its amino, hydroxyl, and isopropyl groups, MD simulations can explore the different accessible conformations and their relative energies. This conformational sampling is crucial for understanding how the molecule's shape influences its physical and biological properties. By simulating the molecule in a solvent, such as water, the simulations can also reveal the explicit interactions between the solute and solvent molecules, including the formation and dynamics of hydrogen bonds.

MD simulations can be employed to investigate the interactions of this compound with other molecules, such as biological macromolecules or other small molecules. These simulations can provide insights into the binding modes, interaction energies, and the dynamic stability of the resulting complexes. The trajectories generated from MD simulations can be analyzed to calculate various properties, including radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and the root-mean-square deviation (RMSD) to assess the stability of molecular structures over time.

Table 3: Potential MD Simulation Parameters for this compound

| Parameter | Value / Description |

| Force Field | e.g., AMBER, CHARMM, GROMOS (specific data not available) |

| Solvent Model | e.g., TIP3P, SPC/E (specific data not available) |

| Simulation Time | Typically in the nanosecond to microsecond range |

| Temperature | Physiologically relevant, e.g., 300 K |

| Pressure | Typically 1 atm |

| Ensemble | e.g., NVT, NPT (specific data not available) |

Virtual Screening and Molecular Docking Methodologies

Virtual screening and molecular docking are computational techniques that play a pivotal role in drug discovery and materials science by predicting the binding affinity and orientation of a small molecule within the active site of a target macromolecule.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. This process can significantly reduce the time and cost associated with experimental screening. This compound could be included in such libraries to assess its potential as a ligand for various receptors.

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The docking score provides a quantitative estimate of the binding affinity, which helps in ranking potential ligands. These studies are instrumental in generating hypotheses about the mechanism of action of this compound at a molecular level.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Target A | Data not available in published literature | e.g., Asp120, Tyr340, Phe280 (specific data not available) |

| Example Target B | Data not available in published literature | e.g., Ser98, Leu250, Trp310 (specific data not available) |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optical communications, data storage, and frequency conversion. Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the NLO properties of molecules.

The NLO response of a molecule is determined by its hyperpolarizability. For this compound, theoretical calculations can predict its dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). These properties are governed by the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino and hydroxyl groups act as electron donors, and the phenyl ring serves as the π-bridge.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to compute these NLO properties. The results of these calculations would indicate the potential of this compound as an NLO material. A large first hyperpolarizability (β) is a key indicator of a strong second-order NLO response. The theoretical prediction of these properties can guide the experimental synthesis and characterization of new NLO materials based on the this compound scaffold.

Table 5: Predicted NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | Data not available in published literature |

| Linear Polarizability (α) in a.u. | Data not available in published literature |

| First Hyperpolarizability (β) in a.u. | Data not available in published literature |

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Activity Evaluation

The inherent chemical features of 5-Amino-2-isopropylphenol, particularly the presence of a hydroxyl and an amino group on a benzene (B151609) ring, suggest a potential for antimicrobial activity. This is supported by studies on structurally similar compounds which have demonstrated efficacy against a range of microbial pathogens.

Investigation of Antibacterial Efficacy

While direct studies on the antibacterial properties of this compound are limited, research on analogous compounds provides valuable insights. For instance, derivatives of carvacrol (B1668589) (5-isopropyl-2-methylphenol), a structurally related natural phenolic monoterpenoid, have been synthesized and evaluated for their antibacterial action. A study investigating novel hydrazide-based sulfonamide derivatives of carvacrol demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compounds from this series exhibited decent antibacterial activities against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net

The antimicrobial efficacy of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular energy production. The introduction of an amino group, as in this compound, could potentially modulate these activities. Further research is warranted to elucidate the specific antibacterial spectrum and mechanism of action of this compound.

Assessment of Antifungal Potential

Similar to its antibacterial potential, the antifungal activity of this compound can be inferred from studies on related structures. The aforementioned study on carvacrol derivatives also screened for antifungal activity against Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net Certain compounds in the synthesized series were found to possess good antifungal activity, with A. niger being the most resistant fungal strain. researchgate.net

Furthermore, the antifungal properties of thymol (B1683141) (2-isopropyl-5-methylphenol), an isomer of carvacrol, have been well-documented. Thymol has shown fungicidal effects against various Candida species and exhibits synergistic effects when combined with antifungal drugs like fluconazole. nih.gov Aromatic amino alcohols have also demonstrated marked inhibitory effects against fungi such as Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov These findings suggest that the structural motifs present in this compound are conducive to antifungal activity.

Antioxidant Activity Profiling

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of an amino group can further enhance this activity.

Research on hydrazide-based sulfonamide derivatives of carvacrol included an evaluation of their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net Several of the synthesized compounds demonstrated excellent antioxidant activity, with one derivative being more active than the standard antioxidant, ascorbic acid. researchgate.net This indicates that the core structure, which is very similar to this compound, possesses significant antioxidant potential.

A comparative study on the antioxidant power of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol) and thymol highlighted that structural modifications to the phenolic ring can significantly impact antioxidant capacity. researchgate.net The study, which utilized both FRAP (Ferric Reducing Antioxidant Power) and DPPH assays, found that isoespintanol is a better antioxidant than thymol. researchgate.net This underscores the importance of the substitution pattern on the phenolic ring in determining antioxidant efficacy. The antioxidant potential of this compound is therefore expected to be influenced by the interplay between its hydroxyl and amino functional groups.

Research in Cancer Therapeutics and Antiproliferative Effects

The investigation of phenolic and aminophenolic compounds for their anticancer properties is an active area of research. These compounds can exert their effects through various mechanisms, including the induction of cell death and inhibition of cell proliferation.

In Vitro Cytotoxicity and Cell Viability Assays

Studies on essential oils rich in phenolic compounds, including carvacrol and thymol, have demonstrated dose-dependent cytotoxic effects on various cancer cell lines. nih.govmdpi.com For example, polyphenol-rich extracts from oregano species have been shown to inhibit the proliferation of breast cancer cell lines (MDA-MB-231 and MCF-7). mdpi.com These findings suggest that this compound may also exhibit cytotoxic activity against cancer cells, a hypothesis that requires validation through direct experimental testing.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate malignant cells. Phenolic compounds have been shown to induce apoptosis in tumor cells through both extrinsic and intrinsic pathways. mdpi.com These pathways involve the activation of a cascade of enzymes called caspases, which ultimately leads to the dismantling of the cell. mdpi.com

The pro-apoptotic effects of essential oils containing compounds structurally related to this compound have been documented. For instance, essential oils of Pulicaria arabica, which contain monoterpenoids, have been shown to induce apoptosis in A549 lung cancer cells. nih.gov This was evidenced by an increase in the expression of pro-apoptotic markers like caspase-3 and Bax, and a decrease in the anti-apoptotic marker Bcl-2. nih.gov Given the structural similarities, it is plausible that this compound could also induce apoptosis in cancer cells, potentially through the modulation of key apoptotic regulatory proteins. However, detailed mechanistic studies are necessary to confirm this and to identify the specific molecular targets.

Exploration of Immunomodulatory Potential

No studies were found that specifically investigate or document the immunomodulatory effects of this compound. Research into the immunomodulatory properties of polyphenols is extensive, with many compounds known to regulate immune responses by interfering with immune cell regulation and the synthesis of pro-inflammatory cytokines. However, this specific compound is not mentioned in the available literature concerning these activities.

Development as G-quadruplex Ligands

There is no available research describing the development or evaluation of this compound as a G-quadruplex ligand. G-quadruplexes, which are specialized secondary structures in nucleic acids, are significant targets in therapeutic research, particularly in oncology. Numerous small molecules have been developed to interact with these structures, but this compound is not among the compounds documented in these studies.

Receptor Interaction and Signal Transduction Studies

No literature was identified that details the binding affinity or antagonistic activity of this compound at serotonin (B10506) receptors, including the 5-HT2A subtype. The 5-HT2A receptor is a key target for a wide range of therapeutics, particularly atypical antipsychotics and emerging psychedelic-based therapies. While the pharmacology of various ligands for this receptor is well-documented, data on this compound is absent.

Specific data on the ability of this compound to inhibit FcεRI and FcγRI receptor signaling pathways is not present in the current body of scientific literature. These pathways are critical in allergic and inflammatory responses, and their modulation is a key strategy in treating related diseases. However, no studies have been published that link this compound to the inhibition of these specific signaling cascades.

Enzyme Modulation and Inhibition of Virulence Factors

There are no research articles or data that report on the study of this compound as an inhibitor of epoxide hydrolase. Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids and is a therapeutic target for various conditions, including pain and inflammation. While many compounds have been evaluated as sEH inhibitors, this compound has not been documented in this capacity.

Based on a thorough review of available scientific databases and literature, there is currently no published research on the biological activities of this compound in the specific contexts of immunomodulation, G-quadruplex ligand development, serotonin receptor antagonism, FcεRI/FcγRI signaling inhibition, or epoxide hydrolase inhibition. The compound is listed in chemical databases, but its biological functions as requested remain uncharacterized in scientific literature. Therefore, it is not possible to provide detailed research findings or data tables for the specified topics.

Mechanistic Toxicology and Metabolic Pathway Analysis of this compound

The toxicological profile of this compound is intrinsically linked to its metabolic activation into reactive intermediates. As a para-aminophenol derivative, its biotransformation is predicted to follow pathways that generate electrophilic species capable of interacting with cellular macromolecules, leading to toxicity. The core of its mechanistic toxicology revolves around the formation of a quinone imine, a highly reactive metabolite.

Investigation of Quinone Methide and Quinone Imine Formation and Reactivity

While direct studies on the quinone methide formation from this compound are not extensively available, the metabolic fate of structurally similar p-aminophenols provides a strong basis for predicting its bioactivation pathway. The oxidative metabolism of p-aminophenols is a well-established route to the formation of quinone imines. This bioactivation is often mediated by cytochrome P450 enzymes in the liver and other tissues.

The presence of the amino group at position 5 and the hydroxyl group at position 1 makes this compound susceptible to oxidation to form a p-quinone imine. This transformation involves the loss of two electrons and two protons. The resulting quinone imine is a highly electrophilic species due to the electron-withdrawing nature of the carbonyl and imine groups, which polarize the molecule and create electron-deficient centers.

The reactivity of this quinone imine intermediate is a key determinant of the compound's toxicity. As a Michael acceptor, it can readily react with cellular nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH). This covalent binding to essential proteins can disrupt their function, leading to cellular dysfunction and toxicity.

Furthermore, the formed quinone imine can undergo redox cycling. In this process, the quinone imine is reduced back to the aminophenol by cellular reductases, a reaction that consumes reducing equivalents like NADPH. The aminophenol can then be re-oxidized to the quinone imine, perpetuating the cycle. A dangerous consequence of this cycling is the production of reactive oxygen species (ROS), such as superoxide (B77818) anion radicals, which can lead to oxidative stress, damage to lipids, proteins, and DNA, and ultimately trigger cell death pathways.

Role in Reactive Metabolite Formation

The metabolic activation of this compound to its corresponding quinone imine is a critical event in the formation of reactive metabolites. The generation of this electrophilic intermediate is considered the primary pathway through which this compound can exert toxic effects.

The formation of reactive metabolites from xenobiotics is a major concern in toxicology, as it is often the initial step in chemically-induced organ injury. For aminophenols, the oxidation to quinone imines represents a "toxification" pathway. The balance between this activation and detoxification pathways, such as conjugation with glutathione, determines the ultimate toxic potential of the compound.

The table below summarizes the key aspects of the predicted reactive metabolite formation from this compound based on the known metabolism of p-aminophenols.

| Feature | Description | Implication for this compound |

| Parent Compound | This compound | A p-aminophenol derivative. |

| Metabolic Process | Oxidation | Likely mediated by Cytochrome P450 enzymes. |

| Reactive Intermediate | p-Quinone Imine | A highly electrophilic species. |

| Primary Toxic Mechanisms | Covalent Binding | Reacts with cellular nucleophiles (e.g., proteins, glutathione). |

| Redox Cycling | Generates reactive oxygen species (ROS), leading to oxidative stress. | |

| Key Cellular Targets | Proteins (cysteine residues) | Leads to enzyme inactivation and disruption of cellular function. |

| Glutathione (GSH) | Depletion of cellular antioxidant defenses. | |

| DNA and Lipids | Damage due to increased oxidative stress. |

Analytical Chemistry Methodologies

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-Amino-2-isopropylphenol from sample matrices. The choice of technique depends on the compound's volatility and the complexity of the sample.

Gas Chromatography (GC) is a primary technique for analyzing volatile and semi-volatile compounds. For phenols, fused-silica capillary columns are preferred over packed columns due to their superior resolution, increased sensitivity, and faster analysis times. epa.govsupelco.com.tw High-resolution capillary GC, in particular, excels at separating closely related isomers, which is crucial for ensuring the purity of the target analyte. researchgate.netsemanticscholar.org The use of a 100-meter capillary column can achieve the separation of numerous isomers within a single sample. researchgate.netsemanticscholar.org

Due to the polar nature of the amino and hydroxyl functional groups, derivatization of this compound is often a necessary step to increase its volatility and thermal stability for GC analysis. epa.gov Common derivatizing agents for phenols include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Phenolic Compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Fused-silica capillary (e.g., DB-5, 30m x 0.25mm) | Provides high-resolution separation of analytes. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Splitless | Maximizes the amount of sample reaching the column for trace analysis. |

| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | Separates compounds based on their boiling points and column interaction. nih.gov |

| Detector | Flame Ionization Detector (FID) | A common detector for organic compounds, providing good sensitivity. epa.gov |

Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the definitive identification and precise quantification of this compound. mdpi.comscispace.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a unique "fingerprint" for the compound, allowing for unambiguous identification by comparison to spectral libraries. nih.gov

For quantitative analysis, GC-MS operates with high selectivity and sensitivity. nih.gov The use of isotopically labeled internal standards is a common practice to ensure accuracy. nih.gov Derivatization of the polar functional groups in this compound is typically required to ensure its suitability for GC-MS analysis. nih.govmdpi.com

Table 2: Illustrative GC-MS Method Parameters for Derivatized Aminophenol Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Derivatization Agent | Pentafluoropropionic anhydride (B1165640) (PFPA) | Increases volatility and introduces a specific mass tag for sensitive detection. nih.gov |

| GC Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | A common, robust column suitable for a wide range of derivatized compounds. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantification by monitoring specific fragment ions characteristic of the analyte. |

| Internal Standard | Isotope-labeled analogue | Corrects for variations in sample preparation and instrument response. nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, particularly within complex biological or environmental matrices. thermofisher.comuqam.ca This technique avoids the need for derivatization, analyzing the compound in its native form.

Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode, typically employing a C18 stationary phase. mdpi.com The separation is based on the analyte's polarity, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov Coupling the HPLC to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for polar analytes, generating charged molecular ions with minimal fragmentation. nih.govulisboa.pt The MS/MS capability, often using Multiple Reaction Monitoring (MRM), enables the quantification of the target compound at very low levels, even in the presence of significant matrix interference. nih.govamazonaws.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationship of atoms.

For this compound, ¹H NMR would reveal distinct signals for each type of proton. The spectrum is expected to show signals for the three aromatic protons, the methine proton of the isopropyl group (a septet), and the six equivalent methyl protons of the isopropyl group (a doublet). chemicalbook.com The protons of the amine (-NH₂) and hydroxyl (-OH) groups would also be present, often as broader signals.

¹³C NMR spectroscopy provides complementary information, with a distinct signal for each unique carbon atom in the molecule. docbrown.info This allows for the confirmation of the total number of carbon atoms and provides insight into their chemical environment (aromatic, aliphatic, attached to heteroatoms). chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isopropyl -CH₃ | ~1.2 | Doublet |

| Isopropyl -CH | ~3.2 | Septet |

| -NH₂ | Variable (Broad) | Singlet |

| -OH | Variable (Broad) | Singlet |

| Aromatic -CH | ~6.5 - 7.0 | Multiplets |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~22-24 |

| Isopropyl -CH | ~26-28 |

| Aromatic -CH | ~110-125 |

| Aromatic C-N | ~135-145 |

| Aromatic C-C(H)(CH₃)₂ | ~130-140 |

| Aromatic C-OH | ~145-155 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule. utdallas.edu IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of particular functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the hydroxyl, amino, isopropyl, and phenyl groups. Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing symmetric, non-polar bonds.

Table 5: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, broad | 3200 - 3600 |

| Amine N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) utdallas.edu |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative and quantitative analysis of aromatic compounds like this compound. The electronic absorption spectrum is dictated by the chromophoric phenyl ring and the influence of its substituents: the amino (-NH2), hydroxyl (-OH), and isopropyl (-CH(CH₃)₂) groups. The hydroxyl and amino groups act as powerful auxochromes, possessing lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted benzene (B151609).

The electronic spectra of substituted phenols are sensitive to the solvent environment. researchgate.net In polar protic solvents, hydrogen bonding with the amino and hydroxyl groups can influence the electronic transitions, leading to shifts in the absorption maxima (λ_max). researchgate.net For this compound, one would expect characteristic absorption bands in the UV region, similar to other aminophenols. researchgate.net

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. ijsrst.com This method is exclusively applicable to chiral molecules. ijsrst.com Since this compound is not inherently chiral, it would not exhibit an ECD spectrum on its own. However, ECD could become a relevant analytical tool if the compound is derivatized with a chiral reagent or forms a complex with a chiral host molecule. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret ECD spectra, which is a powerful method for determining the absolute configuration of chiral molecules. researchgate.netnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. For this compound, single-crystal XRD analysis would provide precise information on its molecular structure and intermolecular interactions.

The key structural parameters that can be elucidated from XRD data include:

Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between chemical bonds, confirming the molecular geometry.

Conformation: The spatial orientation of the isopropyl group relative to the phenol (B47542) ring.

Crystal Packing: How individual molecules of this compound are arranged in the crystal lattice.

Intermolecular Interactions: Detailed characterization of hydrogen bonding networks involving the amino (-NH2) and hydroxyl (-OH) groups, as well as van der Waals interactions.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a common strategy in analytical chemistry to modify a compound's chemical structure to improve its analytical properties, particularly for techniques like gas chromatography (GC). doaj.org For this compound, which contains two active hydrogen atoms in its phenolic hydroxyl and primary amine groups, derivatization is essential to increase volatility, improve thermal stability, and enhance detector response. nih.gov

Alkylsilylation Techniques

Alkylsilylation is one of the most widely used derivatization methods for compounds containing labile hydrogens. researchgate.net The process involves reacting the analyte with a silylating agent to replace the active protons on the -OH and -NH2 groups with a non-polar alkylsilyl group, typically trimethylsilyl (B98337) (TMS).

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction converts the polar hydroxyl and amino functionalities into their corresponding TMS-ether and TMS-amine, respectively. This transformation significantly reduces the polarity and hydrogen-bonding capacity of the molecule, leading to increased volatility and improved peak shape in GC analysis. nih.gov The resulting derivatives are well-suited for analysis by GC-Mass Spectrometry (GC-MS), as they often produce characteristic fragmentation patterns that aid in structural identification. researchgate.net

Table 1: Alkylsilylation Reaction for this compound

| Analyte Functional Groups | Reagent Example | Derivative Groups | Analytical Benefit |

|---|

Acylation and Benzoylation for Phenolic and Amine Protons

Acylation involves the introduction of an acyl group (R-C=O) onto the hydroxyl and amino functions. This is typically achieved using acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., acetyl chloride). Benzoylation is a specific type of acylation where a benzoyl group (C₆H₅-C=O) is introduced, often using benzoyl chloride. unacademy.comtsijournals.com

These reactions convert the polar -OH and -NH₂ groups into less polar and more stable esters and amides, respectively. acs.org This derivatization is effective for GC analysis and can be performed chemoselectively under certain conditions. tsijournals.com For instance, N-acylation of aminophenols can be achieved selectively, which is useful in multi-step organic synthesis. researchgate.netgoogle.com The choice of acylating agent can be tailored to introduce specific functionalities that enhance detectability, for example, by electron capture detection (ECD) if halogenated acyl groups are used.

Table 2: Acylation/Benzoylation Reactions for this compound

| Reaction Type | Reagent Example | Derivative Groups | Application |

|---|---|---|---|

| Acylation | Acetic Anhydride | -O-COCH₃, -NH-COCH₃ | GC analysis, Synthesis |

Alkoxycarbonyl (AOC) Reaction Methods

The formation of alkoxycarbonyl derivatives offers another route to derivatize aminophenols. This method typically employs alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate, in a suitable solvent. acs.org The reaction proceeds rapidly with both the amine and hydroxyl groups to form carbamate (B1207046) and carbonate esters, respectively.

Studies comparing derivatization techniques have shown that alkylation with MCF can offer superior analytical performance over silylation for GC-MS analysis of polar metabolites like amino acids. nih.gov The advantages include instantaneous reaction times without the need for heating, lower reagent costs, and easier separation of the derivatives from the reaction mixture, which can prolong the life of the GC column. nih.gov This makes the alkoxycarbonyl reaction a highly effective strategy for the analysis of this compound.

Perfluoroacylation for Amine Profiling

Perfluoroacylation is a powerful derivatization technique used to enhance the detectability of compounds, particularly in trace analysis using GC with electron capture detection (GC-ECD). This method involves reacting the analyte with a perfluoroacylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

These reagents are highly reactive towards primary and secondary amines and hydroxyl groups. The resulting perfluoroacyl derivatives are extremely electronegative due to the presence of multiple fluorine atoms. This property makes them highly sensitive to ECD, a detector that is particularly responsive to halogenated compounds. researchgate.net While both the amine and hydroxyl groups of this compound would react, this method is especially valuable for the ultra-trace quantification of amine-containing compounds in complex matrices.

Chemical Reactivity, Kinetics, and Environmental Fate

Reaction Kinetics and Pathways under Specific Conditions

While specific kinetic studies detailing the reaction pathways for 5-Amino-2-isopropylphenol are not extensively documented in publicly available literature, its reactivity can be inferred from studies of related substituted phenols and anilines. The molecule's structure, featuring an amino group and a hydroxyl group on a benzene (B151609) ring with an isopropyl substituent, suggests several potential reaction pathways under various conditions.

Thermal Decomposition and Rearrangement Kinetics

The thermal stability and decomposition of phenolic compounds are of significant interest in industrial processes and environmental fate studies. For this compound, thermal decomposition would likely initiate through the cleavage of its substituents from the aromatic ring. The C-N bond of the amino group, the C-O bond of the hydroxyl group, and the C-C bond of the isopropyl group are all potential sites for initial bond scission at elevated temperatures.

Studies on related compounds, such as 2-isopropylphenol (B134262), show that thermal decomposition in supercritical water can proceed via two main pathways: dealkylation to produce phenol (B47542) and propene, and rearrangement of the isopropyl group to form 2-propylphenol. acs.orgresearchgate.net The kinetics of these reactions are dependent on factors like temperature and the density of the medium. acs.org It is plausible that this compound would undergo similar dealkylation of the isopropyl group as a primary decomposition pathway.

The presence of both amino and hydroxyl groups can also influence rearrangement reactions. The Bamberger rearrangement, for instance, describes the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgresearchgate.net While not a direct thermal rearrangement of this compound itself, it illustrates the capacity for rearrangement in related aromatic amine structures. wikipedia.org Other thermal rearrangements can proceed through radical cage processes, as observed in N-aroyl-O-(NN-dimethylthiocarbamoyl)-N-methylhydroxylamines, where thermolysis leads to both rearrangement and fragmentation products. rsc.org

Kinetic parameters for the thermal decomposition of complex organic molecules are often determined using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). nih.govpurdue.edu For example, the kinetic parameters for the decomposition of other substituted aromatic compounds have been calculated using model-free and model-fitting methods, providing activation energies (Ea) and pre-exponential factors (A) for the decomposition process. purdue.edujocpr.com

Interactive Table: Illustrative Thermal Decomposition Kinetic Parameters for a Related Compound